N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S2/c1-2-23(17-6-4-3-5-7-17)28(25,26)18-10-8-15(9-11-18)19(24)22-20-16(14-21)12-13-27-20/h3-13H,2H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGMMMFUBGLSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized with a cyano group. The next step involves the introduction of the ethyl(phenyl)sulfamoyl group through a sulfonation reaction, followed by the formation of the benzamide moiety via an amide coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of sulfamoyl benzamides. Key structural analogs include:
a) 4-[benzyl(methyl)sulfamoyl]-N-(3-cyanothiophen-2-yl)benzamide
- Substituents : Benzyl(methyl)sulfamoyl group (vs. ethyl(phenyl)sulfamoyl in the target compound).
- The methyl substituent on the sulfamoyl nitrogen may reduce metabolic stability compared to ethyl .
b) 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
- Substituents : Diethylsulfamoyl group and 4-nitrophenyl-thiazole moiety.
- The thiazole ring differs from cyanothiophene in aromaticity and hydrogen-bonding capacity .
c) (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f)
- Substituents : Fluorobenzamide and tetrahydrofuran-linked sulfamoyl group.
- Impact: The fluorine atom increases electronegativity, while the tetrahydrofuran ring introduces conformational rigidity, contrasting with the planar cyanothiophene .
Physicochemical Properties
Trends :
- Melting Points : Fluorinated analogs (e.g., 5f) exhibit higher melting points (236–237°C) due to increased polarity and crystalline packing .
Biological Activity
N-(3-cyanothiophen-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by the following components:
- Core Structure : A benzamide backbone.
- Substituents : A thiophene ring with a cyano group and a sulfamoyl group attached to an ethyl chain.
The molecular formula for this compound is with a molecular weight of approximately 252.35 g/mol. The structural representation can be summarized as follows:
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit histone deacetylase (HDAC), which plays a crucial role in cancer cell proliferation and survival. Inhibition of HDAC can lead to cell cycle arrest and apoptosis in various cancer cell lines .
Antimicrobial Properties
Studies have demonstrated that sulfamoyl derivatives possess antimicrobial activity. Compounds with similar structures have been tested against various bacterial strains, showing effectiveness in inhibiting growth, thereby suggesting potential therapeutic applications in treating bacterial infections .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. Research shows that certain benzamide derivatives can reduce inflammation markers in vitro and in vivo, indicating their potential use in treating inflammatory diseases .
Study 1: Anticancer Activity Assessment
A study conducted on a series of benzamide derivatives, including those with sulfamoyl groups, demonstrated their efficacy in inhibiting tumor growth in xenograft models. The results indicated that the compounds induced apoptosis through the activation of caspase pathways .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 5.0 | HDAC inhibition |
| Compound B | 10.0 | Apoptosis induction |
Study 2: Antimicrobial Evaluation
In another study, the antimicrobial activity of this compound was assessed against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones, suggesting strong antimicrobial properties.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
